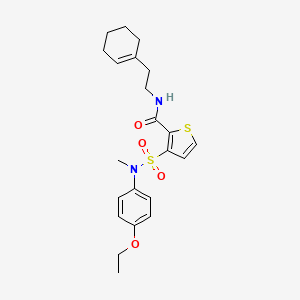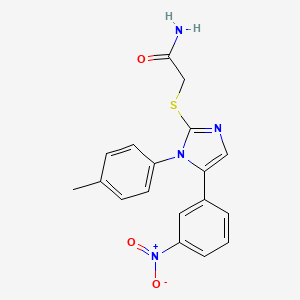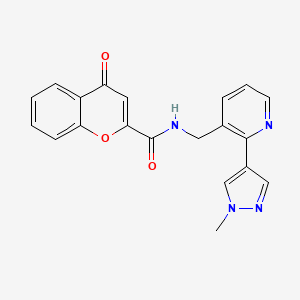
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide are selected kinases that harbor a rare cysteine in the hinge region . These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . These kinases play crucial roles in cell signaling and are potential therapeutic targets for the treatment of various malignancies .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The compound is designed to be a potential irreversible inhibitor , meaning it forms a covalent bond with the target enzyme, leading to permanent inactivation.
Biochemical Pathways
The compound affects the biochemical pathways mediated by its target kinases. For instance, MPS1 kinase is involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division . Inhibition of MPS1 can lead to cell cycle arrest and apoptosis . Similarly, MAPKAPK2 and p70S6Kβ/S6K2 are involved in the MAPK and mTOR signaling pathways, respectively, which regulate cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cell signaling pathways, and potential induction of cell cycle arrest and apoptosis . These effects can lead to the suppression of cell growth and proliferation, particularly in cancer cells .
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-12-14(11-23-24)19-13(5-4-8-21-19)10-22-20(26)18-9-16(25)15-6-2-3-7-17(15)27-18/h2-9,11-12H,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLFKRZZVRZNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2970603.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2970604.png)
![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2970607.png)
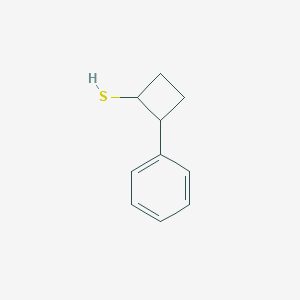
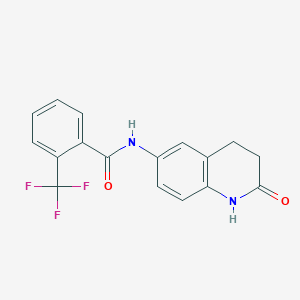
![5-chloro-2-methoxy-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2970611.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2970613.png)
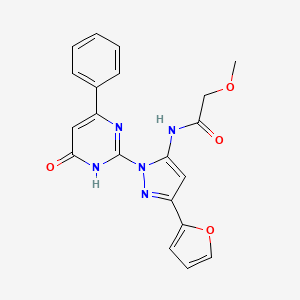
![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)
